Home > Products > Screening Compounds P251 > Diphenyl purine derivative 3
Diphenyl purine derivative 3 -

Diphenyl purine derivative 3

Catalog Number: EVT-10965156
CAS Number:
Molecular Formula: C30H32Cl2N6O
Molecular Weight: 563.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Diphenyl purine derivative 3 is a compound that belongs to a class of chemical entities known for their structural similarity to purines, which are essential components of nucleic acids. This derivative is characterized by the presence of two phenyl groups attached to the purine structure, enhancing its potential biological activities. The compound has garnered attention in medicinal chemistry due to its promising pharmacological properties, particularly in the context of cancer research and cannabinoid receptor modulation.

Source

The synthesis and characterization of diphenyl purine derivative 3 have been explored in various studies, particularly focusing on its role as a potential therapeutic agent. Research indicates that these derivatives are synthesized from readily available precursors, such as chloro-purines and piperidine derivatives, through established organic synthesis methodologies .

Classification

Diphenyl purine derivative 3 can be classified under purine derivatives, specifically as a substituted purine compound. Its classification is significant due to the implications for biological activity, particularly concerning its selectivity and potency against specific biological targets.

Synthesis Analysis

The synthesis of diphenyl purine derivative 3 typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available chloro-purines or other halogenated purines.
  2. Alkylation: The initial step usually involves alkylation reactions where the chloro group is substituted with alkyl or aryl groups under basic conditions.
  3. Regioselective Reactions: Following alkylation, regioselective reactions such as Suzuki cross-coupling or nucleophilic aromatic substitution are employed to introduce the diphenyl moiety at specific positions on the purine ring .
  4. Final Modifications: The final steps may include deprotection and functionalization to yield the desired diphenyl purine derivative with high purity and yield.
Molecular Structure Analysis

Diphenyl purine derivative 3 features a complex molecular structure characterized by:

  • Core Structure: A purine base consisting of a fused imidazole and pyrimidine ring system.
  • Substituents: Two phenyl groups attached at specific positions on the purine skeleton, which significantly influence its chemical behavior and biological interactions.
  • Geometric Configuration: The arrangement of substituents around the purine core affects the compound's conformation and reactivity.

Molecular modeling and crystallographic studies have provided insights into the three-dimensional structure of diphenyl purine derivative 3, revealing its planar configuration conducive to stacking interactions with biological macromolecules .

Chemical Reactions Analysis

Diphenyl purine derivative 3 undergoes various chemical reactions that are critical for its application in medicinal chemistry:

  • Nucleophilic Substitution Reactions: These reactions are pivotal for modifying the functional groups attached to the purine core, enhancing selectivity towards biological targets.
  • Cross-Coupling Reactions: Techniques like Suzuki coupling allow for the introduction of aryl groups, which can modify pharmacokinetic properties and increase biological activity.
  • Hydrolysis and Decomposition: Under certain conditions, diphenyl purine derivatives may undergo hydrolysis or other degradation pathways that can affect their stability and efficacy in biological systems .

Understanding these reactions is crucial for optimizing synthetic routes and improving compound performance in therapeutic applications.

Mechanism of Action

The mechanism of action of diphenyl purine derivative 3 primarily involves its interaction with specific biological targets:

  • Receptor Binding: The compound exhibits selective binding affinity towards cannabinoid receptors, particularly CB1 and CB2 receptors, influencing various signaling pathways related to pain modulation and anti-inflammatory responses .
  • Cellular Effects: Upon binding to these receptors, diphenyl purine derivative 3 may initiate downstream signaling cascades that lead to apoptosis in cancer cells or modulation of neurotransmitter release in neuronal cells.
  • Apoptotic Pathways: Studies have shown that certain derivatives induce cell death through apoptosis mechanisms, including caspase activation and mitochondrial dysfunction .

Quantitative data from assays indicate that diphenyl purine derivative 3 demonstrates significant potency against cancer cell lines, highlighting its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Diphenyl purine derivative 3 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges around 300-400 g/mol depending on substituents.
  • Solubility: Generally exhibits limited solubility in water but better solubility in organic solvents such as dimethyl sulfoxide or ethanol.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm the identity and purity of synthesized derivatives .

Applications

Diphenyl purine derivative 3 has several promising applications in scientific research:

  • Anticancer Research: It has been evaluated for its potential use as an anticancer agent due to its ability to induce apoptosis in various cancer cell lines.
  • Cannabinoid Research: The compound serves as a model for studying cannabinoid receptor interactions, potentially leading to new therapeutic agents for pain management and neuroprotection.
  • Pharmacological Studies: Its unique structure allows for exploration in drug design, particularly for developing selective modulators targeting specific receptors involved in various diseases.

The ongoing research into diphenyl purine derivatives continues to unveil their potential across multiple therapeutic areas, making them valuable candidates for further exploration in medicinal chemistry.

Introduction and Target Validation

Cannabinoid Receptor 1 as a Therapeutic Target for Metabolic Disorders

Cannabinoid Receptor 1, a G protein-coupled receptor predominantly located in the central nervous system and peripheral tissues (liver, adipose tissue, skeletal muscle, and pancreas), regulates energy homeostasis, lipid metabolism, and glucose balance. Dysregulation of the endocannabinoid system, characterized by elevated endocannabinoid tone and increased Cannabinoid Receptor 1 activity, is implicated in obesity, insulin resistance, and non-alcoholic fatty liver disease. Preclinical studies demonstrate that global Cannabinoid Receptor 1 blockade reduces body weight, adiposity, hepatic steatosis, and improves insulin sensitivity by modulating de novo lipogenesis, mitochondrial fatty acid oxidation, and adipokine secretion [2] [6] [8].

Table 1: Metabolic Functions Modulated by Peripheral Cannabinoid Receptor 1

Peripheral TissueCannabinoid Receptor 1-Mediated Effects
Adipose tissueIncreased lipogenesis; reduced adiponectin secretion
LiverEnhanced de novo lipogenesis; suppressed β-oxidation
Skeletal muscleImpaired glucose uptake; insulin resistance
PancreasDysregulated insulin secretion

Rationale for Peripherally Selective Cannabinoid Receptor 1 Antagonism

First-generation global Cannabinoid Receptor 1 inverse agonists (e.g., rimonabant) demonstrated efficacy in clinical trials for obesity and metabolic dysregulation but were discontinued due to centrally mediated neuropsychiatric adverse effects, including depression and anxiety. This liability arises from Cannabinoid Receptor 1 antagonism in the brain, particularly in regions governing mood and cognition. Consequently, strategies focusing on peripherally restricted antagonists emerged to harness metabolic benefits while avoiding blood-brain barrier penetration. Such compounds selectively target Cannabinoid Receptor 1 in metabolic organs, leveraging functional receptor expression in peripheral tissues validated via tissue-specific knockout models [1] [6] [8].

Structural Limitations of Classical Inverse Agonists (Rimonabant Analogs)

Classical pyrazole-based inverse agonists (e.g., rimonabant, taranabant, otenabant) exhibit high blood-brain barrier permeability due to favorable physicochemical properties:

  • Low molecular weight (<500 Da)
  • Moderate lipophilicity (cLogP ~3–5)
  • Minimal polar surface area (<60 Ų)These attributes facilitate central exposure, leading to on-target psychiatric side effects. Additionally, their inverse agonism—suppressing constitutive Cannabinoid Receptor 1 activity—may exacerbate central liabilities compared to neutral antagonists. Structural optimization efforts thus prioritize reducing blood-brain barrier penetration while retaining high peripheral Cannabinoid Receptor 1 affinity [1] [7] [8].

Otenabant Scaffold as a Foundation for Peripheral Optimization

Otenabant, a diphenyl purine-based Cannabinoid Receptor 1 antagonist, served as a prototype scaffold for peripheral optimization due to its unique properties:

  • High Cannabinoid Receptor 1 affinity (Ki < 2 nM)
  • Reduced CNS occupancy compared to rimonabant despite blood-brain barrier penetration
  • Favorable metabolic efficacy in preclinical modelsIts diphenyl purine core allows strategic modifications to enhance polar surface area, molecular weight, and P-glycoprotein substrate recognition—key determinants of peripheral restriction. Unlike pyrazoles, the purine scaffold accommodates bulky polar substituents at the C6 and N9 positions, enabling targeted attenuation of brain penetration while preserving antagonistic potency [1] [9].

Table 2: Key Structural Modifications for Peripheral Selectivity in Diphenyl Purines

PositionModificationImpact on Physicochemical Properties
C6 PiperidineAmide functionalization↑ Polar surface area; ↑ P-glycoprotein recognition
N9 Alkyl chainIncorporation of polar groups↑ Molecular weight; ↓ Passive diffusion
C8/C2 Phenyl ringsHalogenation (e.g., Cl)↑ Cannabinoid Receptor 1 affinity; minimal impact on logP

Source: Adapted from [1] [9]

Properties

Product Name

Diphenyl purine derivative 3

IUPAC Name

N-[1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidin-4-yl]-2-cyclohexylacetamide

Molecular Formula

C30H32Cl2N6O

Molecular Weight

563.5 g/mol

InChI

InChI=1S/C30H32Cl2N6O/c31-21-10-12-23(13-11-21)38-28(24-8-4-5-9-25(24)32)36-27-29(33-19-34-30(27)38)37-16-14-22(15-17-37)35-26(39)18-20-6-2-1-3-7-20/h4-5,8-13,19-20,22H,1-3,6-7,14-18H2,(H,35,39)

InChI Key

ZGMMGSCAIDATIP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(=O)NC2CCN(CC2)C3=NC=NC4=C3N=C(N4C5=CC=C(C=C5)Cl)C6=CC=CC=C6Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.